RFRP-1(human)

Description

Properties

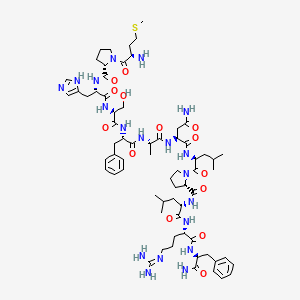

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUPUZSJMRDJT-IWPKOFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H101N19O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Human RFRP-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFamide-related peptide-1 (RFRP-1) is a human neuropeptide that has garnered significant attention for its role as a key regulator of reproductive and stress responses. As the human ortholog of the avian gonadotropin-inhibitory hormone (GnIH), RFRP-1 and its cognate receptor, GPR147, represent a critical inhibitory system within the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to human RFRP-1, with a focus on quantitative data, detailed methodologies, and signaling pathways to support further research and drug development efforts.

Discovery and Initial Characterization

Human RFRP-1 was first identified in 2009 by a team of researchers led by Takayoshi Ubuka.[1][2] Prior to this discovery, the existence of a hypothalamic gonadotropin-inhibiting system in mammals was hypothesized but remained elusive. The breakthrough came with the purification and characterization of two RFamide-related peptides from the human hypothalamus: RFRP-1 and RFRP-3.[1][2] These peptides were found to be encoded by the NPVF gene.

The identification of these peptides was achieved through a combination of immunoaffinity purification using an antibody against avian GnIH, followed by mass spectrometry to determine their amino acid sequences.[1][2] The sequence of human RFRP-1 was determined to be MPHSFANLPLRF-NH2.[1][2]

Contemporaneously, the cognate receptor for these peptides was identified as the G-protein coupled receptor 147 (GPR147), also known as neuropeptide FF receptor 1 (NPFFR1).[1][2] The expression of GPR147 mRNA was confirmed in the human hypothalamus and, importantly, in the pituitary gland, specifically within gonadotropes (luteinizing hormone-producing cells), providing a direct anatomical basis for the inhibitory actions of RFRPs on gonadotropin secretion.[1][2]

Historical Perspective and Key Research Milestones

Following the initial discovery, research on human RFRP-1 and its orthologs in other mammals has expanded our understanding of its physiological roles beyond gonadotropin inhibition. Key areas of investigation have included its involvement in stress responses, metabolic regulation, and as a potential therapeutic target.

-

2009: Discovery of human RFRP-1 and RFRP-3 and their receptor GPR147 in the human hypothalamus and pituitary.[1][2]

-

Post-2009: A growing body of research, primarily in rodent models, has established a role for the RFRP system in mediating the effects of stress on the reproductive axis. Studies have shown that stress can increase the expression of RFRPs, leading to the suppression of gonadotropin release.

-

Ongoing Research: Current research continues to explore the intricate signaling pathways regulated by RFRP-1 and its potential as a therapeutic target for reproductive disorders, stress-related conditions, and metabolic diseases. The development of selective agonists and antagonists for GPR147 is an active area of investigation for drug development.

Quantitative Data

A critical aspect of understanding the function of RFRP-1 is the quantitative characterization of its interactions and expression. The following tables summarize the available quantitative data for human RFRP-1.

| Parameter | Value | Receptor | Method | Reference |

| EC50 | 29 nM | NPFF1 (GPR147) | Not Specified | [3] |

| EC50 | 0.0011 nM | NPFF2 (GPR74) | Not Specified | [3] |

Table 1: Binding Affinity of Human RFRP-1. This table presents the half-maximal effective concentration (EC50) values for human RFRP-1 binding to its primary receptor, GPR147 (also known as NPFF1), and a related receptor, GPR74 (NPFF2).

At present, specific IC50 values for the inhibition of human gonadotropin (LH and FSH) release by human RFRP-1 have not been published. However, the seminal discovery paper demonstrated that human RFRP-3, which is co-expressed with RFRP-1, is a potent inhibitor of gonadotropin secretion in cultured sheep pituitary cells.[1][2] Given that RFRP-1 and RFRP-3 are reported to have similar binding affinities for GPR147, it is inferred that RFRP-1 also possesses gonadotropin-inhibitory activity.[1][2][3]

Comprehensive quantitative data on the expression levels of RFRP-1 mRNA and protein in various human tissues are still limited. The initial discovery confirmed the presence of RFRP-1 and GPR147 mRNA in the human hypothalamus and pituitary through RT-PCR.[1][2] Further quantitative studies are necessary to create a detailed map of RFRP-1 expression throughout the human body.

Signaling Pathways

Human RFRP-1 exerts its cellular effects by binding to the G-protein coupled receptor, GPR147. This receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[4] Upon binding of RFRP-1, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently modulates the phosphorylation of downstream targets, including transcription factors and ion channels. This signaling cascade ultimately results in the inhibition of gonadotropin synthesis and release.

While the primary signaling pathway involves the inhibition of the cAMP/PKA pathway, evidence from studies on related RFamide peptides suggests potential coupling to other signaling pathways, such as the MAPK/ERK pathway. However, the detailed downstream signaling cascade for human RFRP-1 requires further investigation.

Figure 1. Simplified signaling pathway of human RFRP-1 via its receptor GPR147.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments for the discovery and characterization of human RFRP-1. These are intended as a guide and may require optimization for specific experimental conditions.

Immunoaffinity Purification of Human RFRP-1

This method was used to isolate RFRP-1 from human hypothalamic tissue.

-

Antibody Conjugation: An antibody raised against avian GnIH is conjugated to a solid support matrix (e.g., NHS-activated Sepharose).

-

Tissue Homogenization: Human hypothalamic tissue is homogenized in an extraction buffer (e.g., 1 M acetic acid) and centrifuged to remove cellular debris.

-

Affinity Chromatography: The tissue extract is passed over the antibody-conjugated column. RFRP-1 and other cross-reactive peptides bind to the antibody.

-

Washing: The column is washed extensively with a wash buffer (e.g., 0.1 M phosphate buffer) to remove non-specifically bound proteins.

-

Elution: The bound peptides are eluted from the column using an elution buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5). The eluate is immediately neutralized.

-

Further Purification: The eluted fraction is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry for Peptide Sequencing

This technique was used to determine the amino acid sequence of the purified RFRP-1.

-

Sample Preparation: The purified peptide fraction from RP-HPLC is desalted and concentrated.

-

Mass Analysis: The sample is analyzed by a mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF) to determine the mass-to-charge ratio of the peptide.

-

Tandem Mass Spectrometry (MS/MS): The peptide ion of interest is selected and fragmented within the mass spectrometer.

-

Sequence Determination: The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for GPR147 mRNA Expression

This method was used to detect the presence of GPR147 mRNA in human tissues.

-

RNA Extraction: Total RNA is extracted from human hypothalamic and pituitary tissues using a standard method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the human GPR147 gene.

-

Gel Electrophoresis: The PCR products are separated by size on an agarose gel and visualized with a DNA stain (e.g., ethidium bromide). The presence of a band of the expected size indicates the expression of GPR147 mRNA.

-

Sequencing: The identity of the PCR product is confirmed by DNA sequencing.

In-Situ Hybridization for GPR147 mRNA Localization

This technique was used to visualize the location of GPR147 mRNA within the human pituitary.

-

Tissue Preparation: Human pituitary tissue is fixed, embedded in paraffin, and sectioned.

-

Probe Synthesis: A labeled antisense RNA probe complementary to the GPR147 mRNA is synthesized. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are incubated with the labeled probe, allowing the probe to bind to the GPR147 mRNA.

-

Washing: The sections are washed to remove any unbound probe.

-

Detection: The labeled probe is detected using an appropriate method (e.g., colorimetric or fluorescent detection). This allows for the visualization of the cells expressing GPR147 mRNA.

Figure 2. Experimental workflow for the discovery and characterization of human RFRP-1.

Conclusion

The discovery of human RFRP-1 has opened up a new avenue of research into the inhibitory control of the reproductive axis and the neuroendocrine response to stress. This technical guide provides a foundational understanding of the discovery, history, and key characteristics of this important neuropeptide. While significant progress has been made, further research is needed to fully elucidate the quantitative aspects of its function, the intricacies of its signaling pathways, and its full therapeutic potential. The detailed methodologies and summarized data presented here are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our knowledge of human RFRP-1.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

RFRP-1 (human) signaling pathway and mechanism of action

An In-depth Technical Guide to the Human RFRP-1 Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFamide-related peptide-1 (RFRP-1), the human ortholog of the avian gonadotropin-inhibitory hormone (GnIH), is a critical neuropeptide in the regulation of complex physiological processes, including reproduction and cardiovascular function.[1][2][3] It exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the human RFRP-1 signaling pathway, its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its study.

Introduction to RFRP-1

Human RFRP-1 is a neuropeptide derived from the pro-RFRP precursor protein, which also yields RFRP-3.[4][5][6] Identified as a homolog of GnIH, its primary role was initially associated with the inhibition of the reproductive axis.[4][5][7] RFRP-1 neurons originate in the dorsomedial region of the hypothalamus and project to various brain regions, including gonadotropin-releasing hormone (GnRH) neurons.[4][5] Beyond its role in reproduction, RFRP-1 has been shown to have significant effects on cardiovascular performance, diminishing cardiac myocyte contractility.[8] The peptide has the amino acid sequence MPHSFANLPLRF-NH2.[4][8][9]

The RFRP-1 Receptor: GPR147 (NPFFR1)

The primary receptor for RFRP-1 is the G protein-coupled receptor GPR147, also known as the Neuropeptide FF Receptor 1 (NPFFR1).[6][10][11][12] GPR147 belongs to the RFamide peptide receptor family and exhibits high affinity for both RFRP-1 and RFRP-3.[6][11] It also binds other RFamide peptides like Neuropeptide FF (NPFF), though with different affinities.[10][11] This cross-reactivity is important to consider in experimental design. GPR147 is expressed in the human hypothalamus and pituitary, specifically in gonadotropes, which are the cells that produce luteinizing hormone (LH).[4][5]

Mechanism of Action and Signaling Pathways

Upon binding of RFRP-1, GPR147 undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor is primarily coupled to the Gαi/o subfamily of G proteins.[6][10]

Canonical Gαi/o Signaling in Neurons

In hypothalamic neurons, such as GnRH neurons, the activation of the Gαi/o pathway by RFRP-1 leads to two main inhibitory effects:

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequently modulates the phosphorylation state of downstream targets, including transcription factors like CREB, ultimately inhibiting gene expression and neuronal activity.[9]

-

Activation of GIRK Channels : The Gβγ subunits, dissociated from Gαi, directly bind to and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][13] This activation causes an efflux of potassium ions (K+), leading to hyperpolarization of the neuronal membrane. Hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus inhibiting neuronal firing and neurotransmitter release.[10]

Signaling in Cardiac Myocytes

In cardiac myocytes, RFRP-1 signaling also leads to an inhibitory effect, specifically a decrease in contractility. However, the mechanism differs from the canonical neuronal pathway. Studies show that RFRP-1 impairs myocyte shortening while the calcium (Ca2+) transient is maintained or even slightly increased.[8] This indicates that the primary downstream target is the myofilament itself, rather than Ca2+ cycling proteins.[8] The pathway involves the activation of Protein Kinase C (PKC), which leads to the phosphorylation of myofilament proteins, altering their sensitivity to calcium and reducing contractile performance.[8]

Quantitative Data: Receptor Binding Affinity

The potency of RFRP-1 is typically quantified by its half-maximal effective concentration (EC50) at its cognate receptors. RFRP-1 is a potent agonist at both NPFFR1 (GPR147) and NPFFR2 (GPR74), though it shows a preference for NPFFR2.

| Ligand | Receptor | EC50 (nM) | Reference(s) |

| Human RFRP-1 | NPFFR1 (GPR147) | 29 | [7][14] |

| Human RFRP-1 | NPFFR2 (GPR74) | 0.0011 | [7][14] |

Experimental Protocols

Studying the RFRP-1 signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

GPCR Signaling Assays

These assays measure the direct downstream consequences of receptor activation.

-

Objective : To quantify the activation of Gαi/o-coupled receptors by measuring changes in second messengers (cAMP) or proximal signaling events (β-arrestin recruitment).

-

Methodology: cAMP Measurement Assay

-

Cell Culture : Culture HEK293 or CHO cells stably or transiently expressing human GPR147.

-

Cell Stimulation : Seed cells in a 96-well plate. Prior to the assay, treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Forskolin Co-stimulation : Add varying concentrations of RFRP-1 to the cells, immediately followed by a fixed concentration of forskolin (an adenylyl cyclase activator). Forskolin is used to induce a detectable level of cAMP, which will then be inhibited by the Gαi pathway.

-

Lysis and Detection : After a 30-minute incubation at 37°C, lyse the cells.

-

Quantification : Measure cAMP levels in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits, following the manufacturer's protocol. The signal generated is inversely proportional to the cAMP concentration.

-

Data Analysis : Plot the signal against the log of RFRP-1 concentration to generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

-

-

Methodology: β-Arrestin Recruitment Assay (e.g., PathHunter™ Assay)

-

Principle : This assay uses enzyme fragment complementation. The GPCR (GPR147) is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive part of the enzyme (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[15][16]

-

Cell Culture : Use a cell line co-expressing the GPR147-ProLink and β-arrestin-EA fusion proteins. Seed cells in a 96-well plate.

-

Ligand Addition : Add varying concentrations of RFRP-1 to the cells.

-

Incubation : Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection : Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

-

Measurement : Read the chemiluminescent signal using a plate reader.

-

Data Analysis : Plot luminescence against the log of RFRP-1 concentration to determine the EC50 for β-arrestin recruitment.

-

Receptor Internalization Assay

-

Objective : To visualize and quantify the ligand-induced translocation of GPR147 from the cell surface into intracellular compartments.

-

Methodology: Live-Cell Imaging with pH-Sensitive Dyes

-

Principle : This method uses a Fab-fragment-based labeling reagent conjugated to a pH-sensitive dye (e.g., IncuCyte® FabFluor-pH Red) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[17][18]

-

Antibody Labeling : Conjugate a primary antibody specific to an extracellular epitope of GPR147 with the FabFluor-pH reagent for 15 minutes.

-

Cell Culture : Seed cells expressing GPR147 onto a 96-well plate and allow them to adhere.

-

Treatment : Add the pre-labeled antibody complex to the cells. The antibody will bind to the GPR147 receptors on the cell surface.

-

Live-Cell Imaging : Place the plate into a live-cell imaging system (e.g., IncuCyte® S3). Capture phase-contrast and red fluorescence images every 15-30 minutes for 24-48 hours.

-

Analysis : The integrated software quantifies the total red fluorescent area or intensity inside the cells over time. An increase in red fluorescence indicates that the receptor-antibody complex has been internalized into acidic endocytic vesicles.

-

Data Interpretation : Compare the fluorescence signal in RFRP-1-treated cells versus untreated or control IgG-treated cells to determine the specific internalization rate and magnitude.

-

Quantitative PCR (qPCR) for Transcript Expression

-

Objective : To measure the relative or absolute mRNA expression levels of RFRP-1 and its receptor, GPR147, in tissues or cells.

-

Methodology

-

Sample Preparation : Isolate total RNA from the tissue of interest (e.g., rat hypothalamus, heart) or cultured cells using a TRIzol-based or column-based RNA extraction kit.

-

RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction : Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for human RFRP or GPR147, and a SYBR Green or TaqMan-based master mix.

-

Thermal Cycling : Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis : Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene (RFRP or GPR147) to that of a stably expressed housekeeping gene (e.g., RPL32, GAPDH) to calculate the relative expression level (ΔCt). Compare ΔCt values between different experimental conditions to determine fold changes in expression (ΔΔCt method).[8]

-

Conclusion

The RFRP-1 signaling pathway, primarily mediated by the Gαi/o-coupled receptor GPR147, represents a significant inhibitory system in human physiology. Its actions—from suppressing the reproductive axis via neuronal hyperpolarization to modulating cardiac function through PKC-dependent myofilament phosphorylation—highlight its potential as a therapeutic target. A thorough understanding of its signaling mechanisms, supported by robust quantitative data and precise experimental protocols as outlined in this guide, is essential for researchers in both basic science and drug development who aim to modulate this multifaceted pathway for clinical benefit.

References

- 1. RFRP-1, human - LKT Labs [lktlabs.com]

- 2. The roles of RFamide-related peptides (RFRPs), mammalian gonadotropin-inhibitory hormone (GnIH) orthologues in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct effects of RFRP-1, a mammalian GnIH ortholog, on ovarian activities of the cyclic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Activity Studies of RFamide-related Peptide-1 Identify a Functional Receptor Antagonist and Novel Cardiac Myocyte Signaling Pathway Involved in Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. academic.oup.com [academic.oup.com]

- 11. embopress.org [embopress.org]

- 12. cyagen.com [cyagen.com]

- 13. An Inhibitory Circuit From Brainstem to GnRH Neurons in Male Mice: A New Role for the RFRP Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RFRP-1 (human) acetate | Neuropeptide Y Receptor | TargetMol [targetmol.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uib.no [uib.no]

- 18. Antibody Internalization | Sartorius [sartorius.com]

Localization of RFRP-1 Expression in the Human Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of RFRP-1 (RFamide-related peptide-1), the human homolog of avian gonadotropin-inhibitory hormone (GnIH), within the human hypothalamus. This document details the known distribution of RFRP-1 and its cognate receptor, GPR147, summarizes the experimental methodologies used for their detection, and outlines the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the role of the RFRP system in human physiology and its potential as a therapeutic target.

Data Presentation: Localization of RFRP-1 and its Receptor

To date, published research has focused on the qualitative anatomical localization of RFRP-immunoreactive neurons and the expression of the RFRP receptor, GPR147, in the human hypothalamus. Comprehensive quantitative stereological studies detailing the precise number or density of RFRP-1 expressing cells in various hypothalamic nuclei have not yet been reported in peer-reviewed literature. The available qualitative data is summarized below.

| Target | Method | Location in Human Hypothalamus | Key Findings | References |

| RFRP-1 (and RFRP-3) Immunoreactive Neuronal Cell Bodies | Immunohistochemistry (IHC) | Dorsomedial region of the hypothalamus | A cluster of GnIH-immunoreactive neuronal cell bodies was identified.[1][2][3][4] | --INVALID-LINK--[1] |

| RFRP-1 (and RFRP-3) Immunoreactive Axonal Projections | Immunohistochemistry (IHC) | Preoptic area, Median eminence | Axonal projections were observed in close proximity to GnRH neurons in the preoptic area and within the external layer of the median eminence.[1][2][3][4] | --INVALID-LINK--[1] |

| GPR147 (RFRP Receptor) mRNA | Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Hypothalamus | Expression of GPR147 mRNA was detected in the human hypothalamus.[1][2][5] | --INVALID-LINK--[1][5] |

| GPR147 (RFRP Receptor) mRNA | In Situ Hybridization (ISH) | Pituitary gonadotropes | While not in the hypothalamus, GPR147 mRNA was identified in luteinizing hormone (LH) producing cells of the anterior pituitary, a key target of hypothalamic outputs.[1][2][5] | --INVALID-LINK--[1][5] |

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Ubuka et al. (2009) that first identified and localized RFRP-1 in the human hypothalamus.[1]

Immunohistochemistry (IHC) for RFRP-1

This protocol details the detection of RFRP-immunoreactive neurons in post-mortem human hypothalamic tissue.

-

Tissue Preparation:

-

Coronal sections (40 µm thickness) of fixed human hypothalami are used.

-

Sections are post-fixed in 4% paraformaldehyde (PFA) for 30 minutes.

-

Endogenous peroxidase activity is suppressed by incubating sections in 0.3% H₂O₂ in absolute methanol for 20 minutes.

-

Wash sections three times in phosphate-buffered saline (PBS; 10 mM phosphate buffer, 0.14 M NaCl, pH 7.4).

-

-

Immunostaining:

-

Incubate sections overnight at 4°C in the primary antibody (affinity column-purified rabbit anti-white-crowned sparrow GnIH) at a concentration of 1:5,000 in PBS with 0.2% Triton X-100 (PBS-T).

-

The following day, wash sections three times in PBS.

-

Incubate in biotinylated goat anti-rabbit IgG (1:250 in PBS-T) for 1 hour.

-

Wash sections three times in PBS-T.

-

Incubate for 1 hour in avidin-biotin complex (ABC; Vectastain Elite Kit, Vector Laboratories) in PBS-T.

-

Wash sections three times in PBS-T.

-

-

Visualization:

-

The resulting complex is visualized using 0.03% 3,3'-diaminobenzidine (DAB).

-

Antibody specificity is confirmed by adsorption tests with synthetic human RFRP-1, which should completely inhibit the staining.[1]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for GPR147 mRNA

This protocol is for the detection of GPR147 mRNA in human hypothalamic tissue.

-

RNA Extraction and Reverse Transcription:

-

Total RNA is isolated from human hypothalamus tissue using TRIZOL reagent.

-

Total RNA is reverse transcribed to cDNA using an oligo(deoxythymidine)₁₅ primer and a reverse transcriptase (e.g., M-MLV Reverse Transcriptase).

-

-

PCR Amplification:

-

Confirmation:

-

The identity of the PCR products is confirmed by sequencing.

-

In Situ Hybridization (ISH) for GPR147 mRNA

This protocol describes the localization of GPR147 mRNA within cells. While the primary human hypothalamic localization data is from RT-PCR, this ISH protocol was used on the pituitary.

-

Probe Preparation:

-

Hybridization:

-

Coronal sections (40 µm thickness) of frozen human tissue are collected on a cryostat.

-

Defrosted sections are fixed in 4% PFA for 30 minutes.

-

The specific hybridization steps would follow established protocols for DIG-labeled probes.

-

-

Detection and Analysis:

-

The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a chromogenic reaction.

-

For double-labeling, immunohistochemistry for other markers (e.g., luteinizing hormone) can be performed on the same sections after the in situ hybridization labeling.[1]

-

Mandatory Visualizations

Signaling Pathway of RFRP-1

Experimental Workflow for RFRP-1 Localization

References

- 1. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis | PLOS One [journals.plos.org]

The NPVF Gene and its Protein Products: A Technical Guide to RFRP-1, RFRP-2, and RFRP-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Neuropeptide VF Precursor (NPVF) gene and its bioactive protein products: RFamide-Related Peptide-1 (RFRP-1), RFRP-2, and RFRP-3. This document synthesizes current knowledge on their molecular biology, physiological functions, signaling pathways, and methods for their study, tailored for professionals in biomedical research and drug development.

The NPVF Gene: From Transcription to Bioactive Peptides

The human NPVF gene, also known as RFRP, is a protein-coding gene that gives rise to a precursor protein, the Neuropeptide VF Precursor.[1][2] This precursor undergoes post-translational cleavage to produce three distinct peptides: RFRP-1, RFRP-2, and RFRP-3.[2][3][4] The NPVF gene and its resulting propeptide are primarily expressed in neurons within the mediobasal hypothalamus.[2]

Functionally, these peptides are the mammalian orthologs of the avian gonadotropin-inhibitory hormone (GnIH), playing crucial roles in the regulation of the reproductive axis and other physiological processes.[3][5][6] While RFRP-1 and RFRP-3 are functionally active, RFRP-2 has not been shown to have significant biological activity.[1][2]

The Protein Products: RFRP-1, RFRP-2, and RFRP-3

RFRP-1 (Neuropeptide SF)

RFRP-1 is a potent agonist for the Neuropeptide FF receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74).[2][7][8] It is recognized as a significant negative regulator of gonadotropin synthesis and secretion.[1][9][10][11] Beyond its role in reproduction, RFRP-1 has been shown to induce the secretion of prolactin.[1][9][10][11]

RFRP-2

Current research indicates that RFRP-2 does not bind to NPFF receptors and shows no inhibitory activity on forskolin-induced cAMP production, suggesting it may not be biologically active in the same manner as RFRP-1 and RFRP-3.[1][2][9][10][11]

RFRP-3 (Neuropeptide VF)

RFRP-3, considered the true mammalian homolog of avian GnIH, primarily acts as an agonist of the NPFFR1 (GPR147) receptor.[2][3] Its main recognized function is the potent inhibition of the hypothalamic-pituitary-gonadal (HPG) axis.[3][5][12] This inhibition is achieved through the suppression of gonadotropin-releasing hormone (GnRH) synthesis and secretion.[3][6] RFRP-3 has also been implicated in the regulation of metabolic activity, stress responses, and food intake.[3][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities and functional activities of RFRP-1 and RFRP-3.

Table 1: Receptor Binding and Activation Data

| Peptide | Receptor | Assay Type | Value | Species | Reference |

| RFRP-1 | NPFFR1 (GPR147) | EC50 | 29 nM | Human | [2][7][8] |

| RFRP-1 | NPFFR2 (GPR74) | EC50 | 0.0011 nM | Human | [2][7][8] |

| RFRP-3 | NPFFR1 (GPR147) | IC50 | 0.7 nM | Human | [2] |

Signaling Pathways

RFRP-1 and RFRP-3 exert their biological effects primarily through the G-protein coupled receptor GPR147 (NPFFR1).[13][14] Upon binding, GPR147 can couple to different G-proteins, leading to varied downstream effects. The predominant pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] This inhibitory action is central to its role in regulating gonadotropin secretion.

RFRP-3 Signaling in GnRH Neurons

RFRP-3 neurons project to GnRH neurons, where the activation of GPR147 leads to the inhibition of GnRH neuronal firing and a subsequent reduction in GnRH release.[12][15] This constitutes a key mechanism for the negative regulation of the HPG axis.

Experimental Workflow for Investigating RFRP-3 Effects on LH Secretion

A common experimental approach to study the in vivo effects of RFRP-3 involves intracerebroventricular (ICV) administration in an animal model, followed by the measurement of luteinizing hormone (LH) levels in the blood.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of RFRP peptides. These should be adapted and optimized for specific experimental conditions.

Protocol for Intracerebroventricular (ICV) Injection of RFRP-3 in Rodents

Objective: To assess the central effects of RFRP-3 on physiological parameters such as hormone secretion or behavior.

Materials:

-

Adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula (sized for the target brain region, e.g., lateral ventricle)

-

Dental cement

-

Injection pump and Hamilton syringe

-

RFRP-3 peptide (lyophilized)

-

Sterile artificial cerebrospinal fluid (aCSF) or saline (vehicle)

Procedure:

-

Cannula Implantation:

-

Anesthetize the animal and mount it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole over the target coordinates for the lateral ventricle.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Peptide Preparation:

-

Reconstitute lyophilized RFRP-3 in the vehicle (aCSF or saline) to the desired stock concentration.

-

Prepare working dilutions for the required dosage.

-

-

ICV Injection:

-

Gently restrain the conscious, recovered animal.

-

Remove the dummy cannula and connect the injection cannula (which extends slightly beyond the guide cannula) to the Hamilton syringe via tubing.

-

Infuse a small volume (e.g., 1-5 µL) of either vehicle or RFRP-3 solution over a period of several minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

-

Post-Injection Monitoring and Sampling:

-

Return the animal to its home cage.

-

Perform behavioral observations or collect biological samples (e.g., blood for hormone analysis) at predetermined time points post-injection.

-

Protocol for In Vitro Pituitary Cell Culture and RFRP-3 Treatment

Objective: To investigate the direct effects of RFRP-3 on pituitary gonadotropes.

Materials:

-

Rodent pituitaries

-

Dissection medium (e.g., DMEM)

-

Enzymatic digestion solution (e.g., trypsin, collagenase)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)

-

Cell culture plates (e.g., 24-well plates)

-

RFRP-3 peptide

-

GnRH or a GnRH agonist

-

Reagents for hormone assay (e.g., ELISA kit for LH)

Procedure:

-

Pituitary Cell Isolation:

-

Euthanize rodents and aseptically remove the anterior pituitaries.

-

Mince the tissue and incubate in an enzymatic digestion solution to dissociate the cells.

-

Neutralize the enzyme and gently triturate to obtain a single-cell suspension.

-

Wash the cells and resuspend them in culture medium.

-

-

Cell Plating and Culture:

-

Determine cell viability and count.

-

Plate the cells at a desired density in culture plates.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow for cell attachment and recovery.

-

-

RFRP-3 Treatment:

-

Replace the culture medium with fresh, serum-free medium.

-

Add RFRP-3 at various concentrations to the appropriate wells.

-

In some experiments, co-treat with a GnRH agonist to assess the inhibitory effect of RFRP-3 on GnRH-stimulated hormone release.

-

Incubate for a specified period (e.g., 4-24 hours).

-

-

Sample Collection and Analysis:

-

Collect the culture supernatant for hormone measurement.

-

Lyse the cells to extract protein or RNA for further analysis (e.g., Western blot for signaling proteins, qPCR for gene expression).

-

Quantify hormone levels in the supernatant using an appropriate assay (e.g., ELISA).

-

Protocol for Reverse Transcription Quantitative PCR (RT-qPCR) for NPVF mRNA

Objective: To quantify the expression level of NPVF mRNA in tissues (e.g., hypothalamus).

Materials:

-

Tissue samples (e.g., hypothalamus)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for NPVF and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the tissue sample in lysis buffer.

-

Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (NPVF) or reference gene, and the cDNA template.

-

Run the qPCR reaction in a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative expression of NPVF mRNA using a method such as the ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

The NPVF gene and its derived peptides, RFRP-1 and RFRP-3, are critical components of the neuroendocrine system, with a primary role in the inhibitory control of reproduction. Their influence extends to other physiological domains, including metabolism and stress, making them attractive targets for further research and potential therapeutic development. The methodologies outlined in this guide provide a foundation for researchers to explore the multifaceted biology of this important neuropeptide family.

References

- 1. genecards.org [genecards.org]

- 2. Neuropeptide VF precursor - Wikipedia [en.wikipedia.org]

- 3. RFamide peptides, the novel regulators of mammalian HPG axis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RFRP Neurons – The Doorway to Understanding Seasonal Reproduction in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The roles of RFamide-related peptides (RFRPs), mammalian gonadotropin-inhibitory hormone (GnIH) orthologues in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. uniprot.org [uniprot.org]

- 10. hgw0.cse.ucsc.edu [hgw0.cse.ucsc.edu]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 13. Frontiers | RFRP-3, the Mammalian Ortholog of GnIH, Is a Novel Modulator Involved in Food Intake and Glucose Homeostasis [frontiersin.org]

- 14. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Human RFRP-1: A Gonadotropin-Inhibitory Hormone Homolog and Its Role in Reproductive Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis is fundamental to mammalian reproduction. While gonadotropin-releasing hormone (GnRH) has long been established as the primary stimulator of gonadotropin secretion, the existence of a counter-regulatory inhibitory system has been a subject of extensive research.[1] The discovery of gonadotropin-inhibitory hormone (GnIH) in the Japanese quail in 2000 marked a paradigm shift in our understanding of reproductive neuroendocrinology.[2][3] This peptide was the first identified hypothalamic neuropeptide to directly inhibit gonadotropin synthesis and release.[4][5] Subsequent research has identified homologs of GnIH in a wide range of vertebrate species, including mammals.[2][6][7]

In humans, the orthologs of GnIH are the RFamide-related peptides (RFRPs), specifically RFRP-1 (MPHSFANLPLRF-NH2) and RFRP-3 (VPNLPQRF-NH2).[1][8] These peptides are derived from the same precursor gene and are characterized by a C-terminal LPXRFamide (X = L or Q) motif.[1][4] This technical guide provides a comprehensive overview of the core scientific findings related to human RFRP-1 as a GnIH homolog, with a focus on its molecular and cellular mechanisms of action, and its potential as a therapeutic target.

Identification and Localization of Human RFRP-1 and its Receptor

Human RFRP-1 and RFRP-3 were first isolated from the human hypothalamus using immunoaffinity purification and identified by mass spectrometry.[1][8] Immunocytochemical studies have revealed that GnIH-immunoreactive neuronal cell bodies are located in the dorsomedial region of the human hypothalamus.[1][8] These neurons project axons to GnRH neurons in the preoptic area and to the median eminence, suggesting a dual mechanism of action: direct inhibition of GnRH neurons and regulation of pituitary function.[8]

The cognate receptor for RFRPs is the G protein-coupled receptor, GPR147.[1][5] Expression of GPR147 mRNA has been identified in the human hypothalamus and pituitary gland.[1][5][8] Crucially, in situ hybridization has confirmed the expression of GPR147 mRNA in luteinizing hormone (LH)-producing cells (gonadotropes) of the anterior pituitary.[1][8] This co-localization provides a direct anatomical basis for the inhibitory actions of RFRPs on gonadotropin secretion.

Quantitative Analysis of RFRP-1 and RFRP-3 Effects

While much of the functional research has focused on RFRP-3, both RFRP-1 and RFRP-3 are believed to bind to GPR147 with similar affinity and recruit comparable signaling pathways.[1][5] The presence of two peptides from a single gene may serve to amplify the inhibitory signal.[1][5] It has been suggested that RFRP-1 may be involved in stimulating prolactin secretion, while its effects on other pituitary hormones, including LH and follicle-stimulating hormone (FSH), are less pronounced compared to RFRP-3.[9]

| Peptide | Species/Model | Effect on Gonadotropins | Other Effects | Reference |

| Human RFRP-1 | Human Granulosa Cells | Inhibits progesterone production | - | [6] |

| Cardiomyocytes | Modulates cardiac contractile performance | Activates PKC pathway | [4] | |

| Human RFRP-3 | Cultured Sheep Pituitary Cells | Potent inhibitor of gonadotropin secretion | Inhibits Ca2+ mobilization | [1][5][8] |

| Human Granulosa Cells | Suppresses gonadotropin-induced progesterone production | - | [6] | |

| Male Rats | Suppresses LH release and sexual behavior | - | [10] | |

| Ovariectomized Estrogen-Primed Female Rats | Reduction in serum LH and FSH | - | [11] |

Signaling Pathways of RFRP-1

Upon binding to its receptor, GPR147, which is coupled to an inhibitory G-protein (Gαi), RFRP-1 is thought to initiate a signaling cascade that leads to the inhibition of gonadotropin synthesis and release.[2][7] This is primarily achieved through the suppression of the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[2][4] This inhibitory action counteracts the stimulatory effects of GnRH, which activates a Gαq/11-mediated pathway leading to increased intracellular calcium and activation of protein kinase C (PKC), and also a Gαs-mediated pathway that stimulates cAMP production.[12]

Figure 1: Simplified signaling pathway of RFRP-1 via GPR147, leading to the inhibition of gonadotropin gene transcription.

Experimental Protocols

Immunoaffinity Purification and Mass Spectrometry of Human RFRPs

-

Tissue Preparation: Human hypothalami are homogenized in an acidic solution to extract peptides.

-

Immunoaffinity Chromatography: The homogenate is passed through a column containing an antibody specific to the RFamide C-terminal sequence.

-

Elution: The bound peptides are eluted from the column.

-

Mass Spectrometry: The eluted fractions are analyzed by MALDI-TOF mass spectrometry to determine the molecular weights of the purified peptides.

-

Sequencing: The primary amino acid sequences of the peptides are determined by further mass spectrometric analysis (MS/MS).[1][8]

RT-PCR for GPR147 mRNA Expression

-

RNA Extraction: Total RNA is extracted from human hypothalamic and pituitary tissues.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers specific for the human GPR147 gene.

-

Analysis: The PCR products are separated by gel electrophoresis to confirm the presence of a band of the expected size.

-

Sequencing: The identity of the PCR product is confirmed by DNA sequencing.[1][5][8]

In Situ Hybridization for GPR147 mRNA

-

Tissue Preparation: Human pituitary tissue sections are prepared and mounted on slides.

-

Probe Hybridization: A labeled antisense RNA probe for GPR147 is hybridized to the tissue sections.

-

Washing: The sections are washed to remove any unbound probe.

-

Detection: The hybridized probe is detected using an appropriate method (e.g., autoradiography for radiolabeled probes).

-

Immunocytochemistry: To identify the cell type expressing GPR147, immunocytochemistry for LH can be performed on the same sections.[1][8]

Figure 2: A generalized experimental workflow for the identification, localization, and functional characterization of human RFRP-1.

The Role of RFRP-1 in the Hypothalamic-Pituitary-Gonadal Axis

The anatomical and functional evidence points to a multi-level inhibitory role for RFRPs in the HPG axis. RFRP-1, along with RFRP-3, can act at the level of the hypothalamus to inhibit GnRH neuron firing and at the pituitary to directly suppress gonadotropin secretion from gonadotropes.[1][8] This dual inhibition provides a robust mechanism for the negative regulation of the reproductive axis.

Figure 3: The hierarchical regulation of the HPG axis, highlighting the inhibitory inputs of RFRP neurons.

Implications for Drug Development

The discovery of the RFRP system in humans opens up new avenues for the development of therapeutics for reproductive disorders. The ability of RFRPs to inhibit gonadotropin secretion suggests that GPR147 agonists could be developed as novel contraceptives or for the treatment of hormone-dependent diseases such as endometriosis and prostate cancer. Conversely, GPR147 antagonists could be utilized to treat conditions of suppressed reproductive function.[3] The development of small molecule drugs or peptide analogs that can modulate the RFRP/GPR147 signaling pathway is a promising area of research.

Conclusion

Human RFRP-1, as a homolog of the avian GnIH, represents a critical component of the inhibitory network that finely tunes the reproductive axis. Its identification in the human hypothalamus, the localization of its receptor in gonadotropes, and its demonstrated inhibitory actions provide a solid foundation for further investigation into its physiological roles and therapeutic potential. A deeper understanding of the distinct functions of RFRP-1 and RFRP-3, and the regulation of their expression and secretion, will be crucial for the development of targeted therapies for a range of reproductive and endocrine disorders.

References

- 1. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gonadotropin-inhibitory hormone - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Editorial: The Roles of GnIH in Reproductive Function and Behavior [frontiersin.org]

- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression [frontiersin.org]

- 5. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis | PLOS One [journals.plos.org]

- 6. Frontiers | Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction [frontiersin.org]

- 7. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The roles of RFamide-related peptides (RFRPs), mammalian gonadotropin-inhibitory hormone (GnIH) orthologues in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress increases putative gonadotropin inhibitory hormone and decreases luteinizing hormone in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gonadotropin-inhibitory hormone action in the brain and pituitary - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of RFRP-1 in the Human Stress Response: A Technical Guide

Abstract: RFamide-related peptide-1 (RFRP-1), the human homolog of the avian gonadotropin-inhibitory hormone (GnIH), has emerged as a significant modulator of the neuroendocrine stress response. Acting through its cognate G-protein coupled receptor, GPR147, RFRP-1 and its more-studied sister peptide RFRP-3 integrate stress signals to influence both the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors. This technical guide provides an in-depth analysis of the signaling pathways, physiological interactions, and experimental methodologies crucial for understanding the function of RFRP-1 in the human stress response. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for stress-related disorders.

Introduction to RFRP-1 and the Stress Response

Initially identified for its role in inhibiting the reproductive axis, the RFRP system is now recognized as a critical component of the body's response to physiological and psychological stressors. In humans, the RFRP gene encodes a precursor protein that is cleaved to produce two primary peptides: RFRP-1 (MPHSFANLPLRF-NH2) and RFRP-3 (VPNLPQRF-NH2)[1][2]. These peptides are expressed in neurons located in the dorsomedial nucleus of the hypothalamus, a region integral to processing stress information[2][3]. Various stressors, including immune challenges and restraint stress, have been shown to increase the expression and activity of RFRP neurons[3][4][5][6]. This activation positions the RFRP system as a key intermediary that translates stress signals into downstream physiological and behavioral changes, including modulation of the HPA axis and the promotion of anxiety-like behaviors[5][7][8][9].

RFRP-1 Signaling Pathway

RFRP-1 and RFRP-3 exert their effects by binding to the GPR147 receptor, also known as the neuropeptide FF receptor 1 (NPFFR1)[7][10]. GPR147 is a Gαi-coupled receptor, and its activation by RFRP peptides leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels[10]. This signaling cascade is the primary mechanism through which RFRP peptides inhibit the activity of target neurons. GPR147 mRNA has been identified in key areas of the human hypothalamus and pituitary, including in luteinizing hormone-producing gonadotropes, providing an anatomical basis for its regulatory functions[2][11]. The binding of both RFRP-1 and RFRP-3 to GPR147 with similar affinity suggests a potential for signal amplification within this system[2][11].

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the central neuroendocrine system that governs the stress response. Its activation culminates in the release of glucocorticoids (cortisol in humans) from the adrenal glands[1][12][13][14]. The RFRP system has a bidirectional relationship with the HPA axis.

-

RFRP Activation of the HPA Axis: Central administration of RFRP peptides stimulates the HPA axis, leading to increased secretion of corticosterone (the rodent equivalent of cortisol)[5][15]. RFRP neurons project to the paraventricular nucleus (PVN) of the hypothalamus, the site of corticotropin-releasing hormone (CRH) neurons which initiate the HPA cascade[1][5]. Approximately 15% of CRH neurons in the PVN express the GPR147 receptor, indicating a direct pathway for RFRP-mediated modulation[5].

-

Glucocorticoid Feedback on RFRP Neurons: Stress-induced glucocorticoids, in turn, act on RFRP neurons. About half of RFRP neurons express glucocorticoid receptors[1][15][16]. Glucocorticoids have been shown to increase Rfrp gene expression, suggesting a positive feedback loop where stress activates RFRP neurons, which further stimulates the HPA axis, and the resulting glucocorticoids enhance RFRP signaling[15][16][17]. This feed-forward mechanism may serve to amplify and sustain the stress response[5][16].

References

- 1. Brain RFamide Neuropeptides in Stress-Related Psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gonadotropin-Inhibitory Hormone Plays Roles in Stress-Induced Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. Stress rapidly suppresses in vivo LH pulses and increases activation of RFRP-3 neurons in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RFRP-1, human - LKT Labs [lktlabs.com]

- 8. Gonadotropin-inhibitory hormone mediates behavioral stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the RFRP neuronal system to control stress and anxiety | Health Research Council of New Zealand [hrc.govt.nz]

- 10. Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis | PLOS One [journals.plos.org]

- 12. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. icahealth.com [icahealth.com]

- 14. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RFamide-Related Peptide Neurons Modulate Reproductive Function and Stress Responses | Journal of Neuroscience [jneurosci.org]

- 16. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RFRP-1 and its Interaction with NPFF1 and NPFF2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RF-amide-related peptide-1 (RFRP-1), also known as Neuropeptide SF (NPSF), is a member of the RF-amide peptide family characterized by a C-terminal arginine-phenylalanine-amide motif. It exerts its physiological effects through interaction with two G protein-coupled receptors (GPCRs): Neuropeptide FF receptor 1 (NPFF1), also known as GPR147, and Neuropeptide FF receptor 2 (NPFF2), also known as GPR74.[1][2][3] These receptors are implicated in a variety of physiological processes, including pain modulation, reproductive function, and energy homeostasis.[1][4] This guide provides a comprehensive overview of the interaction between RFRP-1 and its cognate receptors, with a focus on quantitative binding data, signaling pathways, and detailed experimental protocols relevant to drug discovery and development.

RFRP-1 and its Cognate Receptors: NPFF1 and NPFF2

RFRP-1 is derived from the pro-NPFFB precursor and is the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH).[1] NPFF1 and NPFF2 are the two subtypes of the neuropeptide FF receptor family and share approximately 50% sequence identity.[1][5] NPFF1 is predominantly expressed in the central nervous system, with high levels in the limbic system and hypothalamus.[2][5] In contrast, NPFF2 is found in high density in the superficial layers of the spinal cord in mammals, where it is involved in nociception and the modulation of opioid functions.[2][5]

Quantitative Analysis of RFRP-1 Interaction with NPFF1 and NPFF2

The binding affinity and functional potency of RFRP-1 for NPFF1 and NPFF2 have been characterized in several studies, with some conflicting findings. It is generally reported that peptides derived from the pro-NPFFB precursor, such as RFRP-1 and RFRP-3, exhibit a preference for NPFF1, while peptides from the pro-NPFFA precursor, like NPFF and NPAF, preferentially bind to NPFF2.[1][4] However, some studies indicate a high potency of human RFRP-1 for NPFF2. The following table summarizes the available quantitative data.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Species | Source |

| RFRP-1 (human) | NPFF1 | Functional (Agonist) | EC50 | 29 | Human | |

| RFRP-1 (human) | NPFF2 | Functional (Agonist) | EC50 | 0.0011 | Human | |

| RFRP-3 | NPFF1 | Functional (Agonist) | EC50 | 1.99 | Human | [1] |

| NPFF | NPFF1 | Functional (Agonist) | EC50 | 39.8 | Human | [1] |

| NPVF (RFRP-3) | NPFF1 | Functional (Agonist) | EC50 | 2.9 | - | [6] |

| NPFF | NPFF1 | Functional (Agonist) | EC50 | 31 | - | [6] |

| NPFF | NPFF2 | Functional (Agonist) | EC50 | 0.6 | - | [6] |

| NPVF (RFRP-3) | NPFF2 | Functional (Agonist) | EC50 | 74 | - | [6] |

Signaling Pathways

Both NPFF1 and NPFF2 are predominantly coupled to inhibitory G proteins (Gαi/o).[1][3] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). The signaling cascade can also modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[5] Furthermore, NPFF receptors have been shown to couple to voltage-gated N-type Ca2+ channels.[2][5] There is also evidence for differential G protein coupling, with NPFF1 primarily signaling through Gαi3 and Gαs, while NPFF2 may couple to Gαi2, Gαi3, Gαo, and Gαs proteins.[7]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] A common method is the competition binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing NPFF1 or NPFF2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[9]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[9]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-labeled analog of an RF-amide peptide), and varying concentrations of the unlabeled test compound (e.g., RFRP-1).[8][9]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[9]

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[9]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

cAMP assays are used to determine the functional consequence of receptor activation, specifically for Gαi/o-coupled receptors where activation leads to a decrease in cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells stably expressing NPFF1 or NPFF2 in a suitable format (e.g., 96-well plate).[10]

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

-

Stimulate the cells with a Gαs activator (e.g., forskolin) to induce a basal level of cAMP production.

-

Treat the cells with varying concentrations of the test agonist (e.g., RFRP-1).[12]

-

Incubate for a defined period (e.g., 30 minutes at room temperature).[12]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based method.[10][12] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of cAMP produced by the cells.[12]

-

Plot the signal against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream target in the MAPK signaling pathway, upon receptor activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest in a 96-well plate.

-

Serum-starve the cells to reduce basal levels of ERK phosphorylation.

-

Treat the cells with various concentrations of the test agonist (e.g., RFRP-1) for a specific time period (e.g., 5-10 minutes).[13]

-

-

Cell Fixation and Permeabilization:

-

Immunodetection:

-

Incubate the cells with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.[15]

-

Wash the cells and incubate with species-specific secondary antibodies conjugated to a detection enzyme (e.g., HRP) or a fluorophore.[14]

-

Add a substrate that is converted into a detectable signal (colorimetric, chemiluminescent, or fluorescent).

-

-

Data Analysis:

-

Measure the signal corresponding to both pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal to account for variations in cell number.

-

Plot the normalized pERK signal against the logarithm of the agonist concentration to determine the EC50.

-

Conclusion

RFRP-1 and its receptors, NPFF1 and NPFF2, represent a complex system with significant potential for therapeutic intervention in a range of disorders. A thorough understanding of their binding kinetics, signaling pathways, and the application of robust experimental protocols is crucial for the successful development of novel modulators of this system. This guide provides a foundational resource for researchers and drug development professionals engaged in this promising area of study.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 3. NPFFR2 Activates the HPA Axis and Induces Anxiogenic Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. youtube.com [youtube.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ERK Phosphorylation Assay Kit | ABIN1019677 [antikoerper-online.de]

- 15. resources.rndsystems.com [resources.rndsystems.com]

downstream targets of RFRP-1 signaling cascade

An In-depth Technical Guide to the Downstream Targets of the RFRP-1 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFamide-related peptide-1 (RFRP-1), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), is a key neuropeptide in the neuroendocrine control of various physiological processes. Acting primarily through its G-protein coupled receptor, GPR147 (also known as NPFFR1), RFRP-1 initiates a signaling cascade with significant downstream consequences, most notably on the reproductive axis. This technical guide provides a comprehensive overview of the identified downstream targets of RFRP-1 signaling. It details the molecular interactions, summarizes quantitative effects in tabular format, outlines key experimental protocols for target identification and validation, and provides visual representations of the signaling pathways. The primary action of RFRP-1 is the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, achieved by suppressing gonadotropin-releasing hormone (GnRH) neuron activity and directly inhibiting gonadotropin secretion from the pituitary.[1][2][3][4] Beyond reproduction, RFRP-1 signaling impacts the cardiovascular system, stress responses, and metabolic regulation, making its pathway a subject of intense research for potential therapeutic interventions.[5][6][7]

The Core RFRP-1 Signaling Cascade

RFRP-1, along with RFRP-3, is derived from the Rfrp gene in mammals.[8] The primary receptor for RFRPs is GPR147, a G-protein coupled receptor that preferentially couples to the inhibitory G-protein, Gαi.[9][10] The binding of RFRP-1 to GPR147 triggers a canonical inhibitory signaling pathway.

The activation of the Gαi subunit by the RFRP-1/GPR147 complex leads to the inhibition of adenylyl cyclase (AC). This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9][11] Consequently, the activity of protein kinase A (PKA), a primary downstream effector of cAMP, is reduced.[9][11] This reduction in PKA activity alters the phosphorylation state of numerous downstream proteins, thereby mediating the ultimate physiological effects of RFRP-1.

Downstream Targets in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most extensively studied role of RFRP signaling is the negative regulation of the HPG axis.[2][12] This inhibition is exerted at multiple levels.

GnRH Neurons

RFRP-immunoreactive neuronal fibers project to and make direct contact with GnRH neurons in the hypothalamus.[1] Furthermore, GnRH neurons express the GPR147 receptor.[2] Functionally, RFRP administration has been shown to reduce the firing activity and immediate early gene expression in GnRH neurons.[1] This suggests a direct inhibitory effect on the primary drivers of the reproductive axis. In mice, RFRP-3, which also signals through GPR147, inhibits the firing rate of a significant portion of GnRH neurons.[10] This leads to a reduction in the pulsatile release of GnRH, a critical requirement for maintaining normal reproductive function.[13]

Pituitary Gonadotropes

The RFRP system also acts directly on the anterior pituitary gland. The GPR147 receptor mRNA is expressed in pituitary gonadotropes, the cells responsible for producing and secreting luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][14] RFRP peptides have been shown to inhibit GnRH-stimulated gonadotropin secretion from cultured pituitary cells.[1][15] This indicates that even if GnRH is released from the hypothalamus, RFRP-1 can blunt the pituitary's response, adding another layer of inhibitory control.

Gonadal and Peripheral Targets

Ovarian Function

Emerging evidence indicates that RFRP-1 can act directly at the gonadal level. In in-vitro cultures of mouse ovaries, RFRP-1 treatment resulted in a dose-dependent increase in estradiol release.[5] This stimulatory effect on steroidogenesis was accompanied by increased expression of the luteinizing hormone receptor (LH-R) and 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][16] Conversely, the same study showed that RFRP-1 decreased markers of cell proliferation (PCNA) and apoptosis (PARP-1, caspase-3), suggesting an inhibitory role in folliculogenesis.[5][16] RFRP-1 also significantly increased glucose uptake and GLUT-4 receptor expression in the ovary.[5]

Cardiovascular System

RFRP-1 and its receptor are expressed in cardiomyocytes and heart tissue.[6] Functionally, human RFRP-1 (hRFRP-1) diminishes the contractile performance of isolated cardiac myocytes.[6] In vivo studies in rats have shown that RFRP-1 reduces heart rate, stroke volume, and cardiac output. The signaling mechanism in cardiomyocytes appears to involve the myofilament as a primary downstream target and is dependent on Protein Kinase C (PKC).[6]

Central Nervous System: Stress and Behavior

RFRP-1 signaling is closely linked to the body's stress response. Stressful stimuli increase Fos protein expression in RFRP-immunoreactive neurons.[7] RFRP fibers project to hypothalamic nuclei containing corticotropin-releasing hormone (CRH) and oxytocin, key regulators of the stress axis.[7] Central administration of RFRP-1 in rats induces anxiety-like behavior and elevates plasma oxytocin and adrenocorticotropic hormone (ACTH) levels.[7][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of RFRP-1 on its various downstream targets as reported in the literature.

Table 1: Effects of RFRP-1 on the HPG Axis

| Target Cell/Tissue | Species | Preparation | Treatment | Observed Effect | Citation |

| GnRH Neurons | Mouse | Brain Slices | RFRP-3 (1 µM) | Inhibited firing rate in 41% of GnRH neurons | [10] |

| Pituitary Cells | Sheep | Cultured Cells | Human RFRP-3 | Potently inhibited GnRH-stimulated gonadotropin secretion | [1] |

| LβT2 Cells (Gonadotrope model) | Mouse | Cultured Cells | Human RFRP | No effect on signaling pathways detected | [1] |

| Whole Animal | Rat | In vivo | RFRP-3 | Reduced LH response to GnRH | [2] |

Table 2: Direct Effects of RFRP-1 on Ovarian Function (Proestrus Mouse)

| Target/Marker | Treatment (RFRP-1) | Quantitative Change | Citation |

| Estradiol Release | 1, 10, 100 ng/ml | Significant dose-dependent increase | [5] |

| LH-R Expression | 100 ng/ml | Significant increase | [5][16] |

| 3β-HSD Expression | 100 ng/ml | Significant increase | [5][16] |

| PCNA Expression | 100 ng/ml | Significant decrease | [5][16] |

| PARP-1 Expression | 100 ng/ml | Significant decrease | [5] |